L 012 sodium salt

Descripción

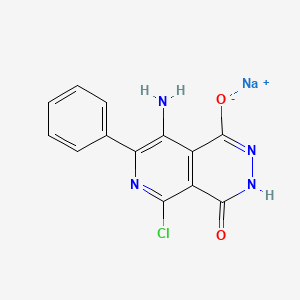

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;8-amino-5-chloro-4-oxo-7-phenyl-3H-pyrido[3,4-d]pyridazin-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEUYSJHQQCEFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=O)NN=C3[O-])C(=N2)Cl)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN4NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143556-24-5 | |

| Record name | Pyrido[3,4-d]pyridazin-1,4-dion, 8-Amino-5-chlor-2,3-dihydro-7-phenyl-, Natriumsalz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-012 Chemiluminescence: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) has emerged as a highly sensitive chemiluminescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), significantly surpassing the performance of predecessors like luminol and lucigenin.[1][2] Its application spans from in vitro cell-based assays to in vivo imaging, proving particularly valuable in studying inflammatory processes and diseases where ROS play a pivotal role.[1][3][4] This technical guide provides an in-depth exploration of the L-012 chemiluminescence mechanism, detailed experimental protocols, and a summary of key quantitative data to aid researchers in its effective application.

Core Mechanism of L-012 Chemiluminescence

While initially thought to be a direct detector of superoxide (O₂·⁻), extensive research has revealed a more complex and nuanced mechanism of action for L-012. Contrary to early assumptions, superoxide alone does not induce a significant chemiluminescent signal from L-012. The light-emitting reaction is critically dependent on the presence of a peroxidase, such as horseradish peroxidase (HRP) or myeloperoxidase (MPO), and hydrogen peroxide (H₂O₂).

The currently accepted mechanism involves the peroxidase-catalyzed oxidation of L-012 by H₂O₂. A key and somewhat counterintuitive finding is that during this oxidation process, superoxide radicals are generated as a byproduct. This "self-generated" superoxide is a major contributor to the overall chemiluminescence, a fact underscored by the potent inhibition of the light signal by superoxide dismutase (SOD). The reaction is also dependent on the presence of molecular oxygen.

In biological systems, the initial ROS, particularly superoxide, are often generated by enzymes like NADPH oxidases (NOX) and myeloperoxidase (MPO). L-012 has been extensively used to probe the activity of these enzymes.

Quantitative Data Summary

The enhanced performance of L-012 over other chemiluminescent probes is a key factor in its widespread adoption. The following table summarizes comparative and quantitative data gathered from various studies.

| Parameter | L-012 | Luminol | MCLA (Cypridina Luciferin Analog) | Lucigenin | Reference |

| Relative Chemiluminescence Intensity | ~100x higher | 1x | ~10x higher | Lower than L-012 | |

| Sensitivity to Superoxide | Higher | Lower | Lower | Lower | |

| Primary Detected Species | Predominantly hydroxyl radical and hypochlorite; indirect detection of superoxide via peroxidase cycle | Reacts with various ROS | Superoxide and singlet oxygen | Superoxide | |

| Redox Cycling | Not subject to redox cycling | Can undergo redox cycling | - | Subject to redox cycling | |

| Enhancement with Orthovanadate | ~100-fold increase in luminescence for extracellular O₂·⁻ detection | Not reported | Not reported | Not reported |

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key signaling pathways involving ROS production and the proposed chemiluminescence mechanism of L-012.

Caption: NADPH Oxidase (NOX2) signaling pathway leading to ROS production and subsequent L-012 activation.

Caption: Proposed mechanism of L-012 chemiluminescence involving peroxidase and self-generated superoxide.

Experimental Protocols

In Vitro ROS Detection in Cell-Free Systems

This protocol is adapted for measuring ROS generated by enzymatic reactions.

Materials:

-

L-012 stock solution (10 mM in DMSO or water)

-

Krebs-Ringer phosphate buffer (KRP)

-

Hypoxanthine (HX)

-

Xanthine Oxidase (XO)

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

96-well white microplates

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of L-012 by diluting the stock solution to the desired final concentration (e.g., 50-100 µM) in KRP buffer.

-

Prepare solutions of HX, XO, HRP, and H₂O₂ in KRP buffer.

-

-

Superoxide Generation (XO/HX System):

-

In a 96-well plate, combine HX (e.g., 200 µM) and L-012 (e.g., 50 µM).

-

Add HRP to the wells at a suitable concentration (e.g., 0.1 U/mL).

-

Initiate the reaction by adding XO (e.g., 1 mU/mL).

-

Immediately measure the chemiluminescence over time in a luminometer.

-

-

Peroxidase-Mediated Luminescence (H₂O₂/HRP System):

-

In a 96-well plate, add L-012 (e.g., 100 µM) to KRP buffer.

-

Add H₂O₂ to a final concentration of, for example, 50 µM.

-

Initiate the reaction by adding HRP (e.g., 0.1 U/mL).

-

Measure the chemiluminescence immediately.

-

-

Controls:

-

To confirm the involvement of superoxide, add SOD (e.g., 50 µg/mL) to the reaction mixture before initiating the reaction. A significant decrease in luminescence indicates the role of O₂·⁻.

-

To confirm the role of H₂O₂, add catalase (e.g., 3 kU/mL) to the reaction mixture.

-

Measurement of NOX-Derived Superoxide in Cells

This protocol is designed for measuring ROS production in cultured cells, for example, in response to a stimulus.

Materials:

-

L-012 stock solution

-

Cell culture medium or buffer (e.g., PBS)

-

Cultured cells (e.g., neutrophils, macrophages, or transfected cell lines)

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

SOD

-

96-well white, clear-bottom microplates

-

Luminometer with plate reader capability and temperature control

Procedure:

-

Cell Preparation:

-

Plate cells at a suitable density in a 96-well plate (e.g., 50,000 cells/well).

-

-

Assay Setup:

-

Wash the cells with pre-warmed buffer.

-

Add the L-012 solution to the cells to a final concentration of, for example, 400 µM.

-

For control wells, add SOD (e.g., 150 U/mL).

-

-

Stimulation and Measurement:

-

Place the plate in a luminometer pre-heated to 37°C.

-

Add the stimulant (e.g., 1 µM PMA) to the appropriate wells to induce ROS production.

-

Immediately begin kinetic measurement of luminescence over a desired time course (e.g., 2 hours, with readings every 2 minutes).

-

-

Data Analysis:

-

Plot the relative light units (RLU) over time.

-

Compare the luminescence profiles of stimulated versus unstimulated cells, and cells with and without SOD, to determine the superoxide-specific signal.

-

Caption: General experimental workflow for measuring cellular ROS production using L-012.

Conclusion

L-012 is a powerful tool for the sensitive detection of ROS in a variety of research settings. A thorough understanding of its peroxidase-dependent mechanism of action is crucial for the correct design of experiments and interpretation of results. The requirement for peroxidase and the generation of superoxide during the reaction cycle are key features that distinguish L-012 from other chemiluminescent probes. By utilizing the detailed protocols and understanding the underlying signaling pathways, researchers can effectively harness the capabilities of L-012 to advance our knowledge of redox biology in health and disease.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Analysis of reactive oxygen species generated by neutrophils using a chemiluminescence probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging Intestinal ROS in Homeostatic Conditions Using L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-012 Probe Specificity: A Technical Guide to Superoxide vs. Peroxynitrite Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemiluminescent probe L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione), focusing on its specificity for detecting superoxide (O₂•⁻) versus peroxynitrite (ONOO⁻). We provide a critical evaluation of the probe's reaction mechanisms, quantitative comparisons, detailed experimental protocols, and relevant biochemical pathways to enable rigorous and accurate measurement of reactive oxygen and nitrogen species (RONS).

Core Principles of L-012 Chemiluminescence

L-012 is a luminol analogue designed to exhibit significantly stronger chemiluminescence (CL) than its predecessors, making it a popular tool for detecting RONS in both in vitro and in vivo models[1]. The light-emitting reaction is predicated on the oxidation of the L-012 molecule, which forms an excited-state aminophthalate that subsequently decays, releasing a photon. However, the specificity of the initial oxidative event is a subject of considerable scientific debate and is highly dependent on experimental conditions.

Specificity Analysis: Superoxide vs. Peroxynitrite

While widely marketed and historically used for superoxide detection, a growing body of evidence suggests L-012's reactivity is more complex. Its utility for specifically measuring O₂•⁻ is now being re-evaluated[1][2].

The Controversy of Superoxide Detection

Reactivity with Peroxynitrite

In contrast to the indirect and controversial reaction with superoxide, L-012 shows a more direct and robust response to peroxynitrite. Studies using authentic peroxynitrite in cell-free systems have demonstrated a significantly higher CL signal compared to that produced by superoxide-generating systems. The addition of nitric oxide (•NO) to a superoxide-generating system, which leads to the formation of peroxynitrite, also enhances the L-012 signal. This suggests that L-012 is a more direct and sensitive probe for ONOO⁻ than for O₂•⁻.

The Critical Role of Co-factors

The specificity of an L-012 assay is critically dependent on the co-factors used.

-

Horseradish Peroxidase (HRP): The inclusion of HRP, often used to amplify the signal, renders the assay non-specific for superoxide. HRP uses hydrogen peroxide (H₂O₂) to oxidize L-012, making the system sensitive to H₂O₂ and leading to the artifactual, SOD-inhibitable signal previously described.

-

Orthovanadate: A 2023 reappraisal of L-012 methodology suggests that using depolymerized orthovanadate as a co-factor yields a highly sensitive and specific assay for extracellular superoxide. This combination was shown to be completely reversed by SOD but did not produce a signal in response to H₂O₂ (from NOX4) or RNS (from NOS2/NOS3) in cellular models, suggesting it may be a more reliable method for specific O₂•⁻ detection.

Quantitative Data Summary

The following tables summarize the comparative reactivity and sensitivity of L-012.

Table 1: Qualitative Specificity of L-012 for Superoxide vs. Peroxynitrite

| Analyte | Direct Reactivity | Cofactor Influence | Key Findings | Citations |

| Superoxide (O₂•⁻) | Low / Insignificant | HRP: Loses specificity, artifactual signal. Orthovanadate: High specificity for extracellular O₂•⁻ reported. | O₂•⁻ alone does not react directly. SOD-inhibition can be misleading. Assay specificity is entirely cofactor-dependent. | |

| Peroxynitrite (ONOO⁻) | High | Less dependent on cofactors for initial reaction. | Authentic ONOO⁻ yields a significantly higher CL signal than O₂•⁻ generating systems. | |

| Hydrogen Peroxide (H₂O₂) | Low | HRP: High reactivity, making the assay sensitive to H₂O₂. Orthovanadate: No significant signal reported. | L-012 alone is not a primary H₂O₂ probe, but becomes one in the presence of HRP. |

Table 2: Comparative Chemiluminescence of L-012 and Other Probes

| Condition | L-012 Signal Intensity | Comparison Probes | Findings | Citations |

| HX/XO (O₂•⁻ source) | High | Luminol, Lucigenin, MCLA, Coelenterazine | L-012 produces a 10-100 fold higher signal than other tested CL dyes. | |

| SIN-1 (ONOO⁻ source) | Very High | Luminol, Lucigenin, MCLA, Coelenterazine | L-012 produces a 10-100 fold higher signal than other tested CL dyes. | |

| Mitochondrial ROS | High | Dihydroethidine (DHE) | The signal-to-background ratio for L-012 was 7-fold higher than for DHE. |

Signaling Pathway and Reaction Mechanism Diagrams

The following diagrams illustrate the biological production of superoxide and peroxynitrite and the proposed reaction pathways for L-012.

Caption: Generation of superoxide by NOX and mitochondria and its reaction with nitric oxide to form peroxynitrite.

Caption: Comparison of the direct reaction of L-012 with peroxynitrite versus the indirect, artifactual detection of superoxide.

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature. Users must optimize concentrations and incubation times for their specific experimental system.

Protocol for Cell-Free RONS Detection

This protocol is suitable for measuring RONS generated by enzymatic systems (e.g., xanthine oxidase) or chemical generators (e.g., SIN-1 for peroxynitrite).

-

Reagent Preparation:

-

L-012 Stock Solution: Prepare a 10-20 mM stock solution of L-012 in high-purity water or DMSO. Store protected from light.

-

Assay Buffer: A common choice is 50 mM phosphate buffer (pH 7.4) containing 0.1 mM DTPA (diethylenetriaminepentaacetic acid) to chelate trace metals.

-

RONS Generating System:

-

Superoxide: Prepare stock solutions of hypoxanthine (HX, e.g., 10 mM) and xanthine oxidase (XO, e.g., 1 U/mL). The final concentration in the assay may be around 200-250 µM HX and 1-10 mU/mL XO.

-

Peroxynitrite: Use a chemical generator like SIN-1 (3-morpholinosydnonimine).

-

-

Controls: Prepare a stock solution of superoxide dismutase (SOD, e.g., 5000 U/mL) for control experiments.

-

-

Assay Procedure (96-well plate format):

-

Pipette the assay buffer and components of the RONS generating system (e.g., HX) into a white, opaque 96-well plate.

-

Add the L-012 working solution to a final concentration of 50-100 µM.

-

For control wells, add SOD (final concentration ~50 µg/mL or 200 U/mL).

-

Place the plate in a luminometer pre-warmed to 37°C.

-

Initiate the reaction by adding the final component (e.g., XO).

-

Immediately begin kinetic measurement of chemiluminescence (Relative Light Units, RLU) over a desired time course (e.g., 15-60 minutes).

-

Protocol for Cellular RONS Detection

This protocol is adapted for measuring extracellular RONS released from cultured cells.

-

Cell Preparation:

-

Seed cells in a white, opaque 96-well plate and culture until they reach the desired confluency.

-

On the day of the assay, replace the culture medium with a phenol red-free buffer (e.g., Krebs-Ringer phosphate buffer or phenol-free DMEM) to avoid interference.

-

-

Assay Reagent Preparation:

-

L-012/Cofactor Solution: Prepare a solution containing L-012 (final concentration ~100-400 µM) and the chosen cofactor in the assay buffer.

-

For specific extracellular O₂•⁻ detection: Use 1 mM depolymerized orthovanadate.

-

For general RONS detection (non-specific): HRP can be included (final concentration 0.1-1 U/mL).

-

-

Stimulant: Prepare a stock solution of the desired cellular stimulant (e.g., PMA, ionomycin).

-

Inhibitors/Controls: Prepare stock solutions of SOD (100-200 U/mL) or catalase (CAT, ~800 U/mL) for control wells.

-

-

Assay Procedure:

-

Add any inhibitors or control enzymes (SOD, CAT) to the appropriate wells 5-10 minutes prior to the assay.

-

Add the L-012/Cofactor solution to all wells.

-

Place the plate in a luminometer at 37°C and measure the basal CL signal.

-

Add the stimulant to the appropriate wells to induce RONS production.

-

Immediately begin kinetic measurement of chemiluminescence.

-

Caption: A typical step-by-step workflow for performing a chemiluminescence assay using the L-012 probe.

Conclusion and Recommendations

The L-012 probe is an exceptionally sensitive chemiluminescent tool, but its application requires a nuanced understanding of its reaction chemistry.

-

For Peroxynitrite Detection: L-012 is a highly sensitive and relatively direct probe for peroxynitrite.

-

For Superoxide Detection: The use of L-012 for specific superoxide detection is fraught with potential artifacts. The inhibition of the signal by SOD should not be considered definitive proof of superoxide detection without further validation. For specific measurement of extracellular superoxide, the recently described method using orthovanadate as a cofactor appears promising but requires further validation across different systems .

-

Critical Controls: Due to the lack of specificity, particularly when HRP is present, experiments using L-012 must include a comprehensive set of controls. This includes not only SOD but also catalase (to check for H₂O₂ involvement) and, where possible, specific inhibitors of the suspected RONS sources (e.g., NOX inhibitors, NOS inhibitors).

Researchers should exercise caution when interpreting L-012 data and critically evaluate the potential for artifacts based on the specific experimental conditions employed.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isogen-lifescience.com [isogen-lifescience.com]

L-012 Sodium Salt: A Technical Guide to Solubility and Stability in DMSO for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of L-012 sodium salt in dimethyl sulfoxide (DMSO), a critical aspect for researchers, scientists, and drug development professionals utilizing this potent chemiluminescent probe for the detection of reactive oxygen and nitrogen species (ROS/RNS).

L-012, a luminol-based compound, is widely recognized for its high sensitivity and luminescence yield in detecting superoxide anions and other reactive species, making it an invaluable tool in studying oxidative stress and inflammatory processes.[1][2] Proper handling and preparation of L-012 sodium salt solutions are paramount to ensure experimental accuracy and reproducibility. This document outlines key solubility parameters, stability profiles, and detailed experimental protocols.

Core Data Presentation

Solubility in DMSO

L-012 sodium salt exhibits high solubility in DMSO, although the dissolution process may require physical assistance such as sonication or gentle warming. It is crucial to use anhydrous (hygroscopic) DMSO to achieve maximum solubility.[3]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 50 | 160.94 | Ultrasonic assistance may be needed.[4] |

| DMSO | 45.0 | 144.8 | Sonication is recommended.[5] |

| DMSO | 31.07 | 100 | - |

| Water | 6.21 | 20 | - |

| Water | 3.33 | 10.72 | Ultrasonic and warming to 60°C may be required. |

| Water | 3.0 | 9.6 | Sonication and heating to 60°C are recommended. |

Stability and Storage of DMSO Stock Solutions

Proper storage of L-012 sodium salt stock solutions in DMSO is critical to maintain its efficacy. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and protected from light.

| Storage Temperature | Duration | Conditions |

| -20°C | 1 month | Protect from light, stored under nitrogen. |

| -80°C | 6 months | Protect from light, stored under nitrogen. |

Signaling Pathway and Detection Mechanism

L-012 is a highly sensitive probe for detecting ROS, particularly superoxide (O₂⁻), often generated by NADPH oxidases (Nox). The chemiluminescence of L-012 is triggered by its interaction with ROS and subsequent oxidation, leading to the emission of light. While O₂⁻ alone does not directly react with L-012 to emit light, peroxidases and hydrogen peroxide (H₂O₂) can induce a superoxide dismutase (SOD)-sensitive chemiluminescence. This indicates a complex reaction mechanism where L-012 itself can be involved in the generation of O₂⁻ during its oxidation, contributing to the overall luminescent signal.

Experimental Protocols

Preparation of L-012 Sodium Salt Stock Solution

A 10 mM stock solution is commonly recommended for experimental use.

Materials:

-

L-012 sodium salt powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator (optional)

-

Microcentrifuge tubes

Procedure:

-

Calculate the required mass of L-012 sodium salt for the desired volume and concentration (e.g., for 1 mL of a 10 mM stock solution, use 3.1067 mg of L-012 sodium salt, MW: 310.67 g/mol ).

-

Add the calculated amount of L-012 sodium salt to a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO.

-

Vortex the solution thoroughly. If the salt does not dissolve completely, use an ultrasonic bath to aid dissolution.

-

Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), ensuring they are protected from light.

In Vitro ROS Detection in a Cell-Free System

This protocol describes the detection of superoxide generated by the xanthine/xanthine oxidase system.

Materials:

-

L-012 sodium salt working solution (diluted from stock in Krebs-Ringer phosphate buffer)

-

Xanthine oxidase

-

Hypoxanthine

-

Krebs-Ringer phosphate buffer (KRP)

-

Luminescence reader

Procedure:

-

Prepare a working solution of L-012 sodium salt by diluting the DMSO stock solution in KRP to a final concentration of 4 µM.

-

In a 96-well plate, add hypoxanthine to a final concentration of 1 mM in KRP.

-

Add the L-012 working solution to the wells.

-

To initiate the reaction, add xanthine oxidase to a final concentration of 6.4 mU/mL at 37°C.

-

Immediately measure the chemiluminescence using a luminescence reader.

In Vivo ROS Detection in Murine Models

L-012 can be administered to animal models to non-invasively image ROS and RNS production during inflammatory conditions.

Materials:

-

L-012 sodium salt

-

Phosphate-buffered saline (PBS) or other appropriate vehicle

-

Animal model

-

In vivo imaging system

Procedure:

-

Prepare the L-012 sodium salt solution for injection. A common dosage is 25 mg/kg. For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, dissolve the L-012 in a suitable vehicle.

-

Administer the L-012 solution to the animal via the chosen route.

-

Immediately begin imaging using an in vivo imaging system capable of detecting luminescence.

-

Image exposure times can range from 5 seconds to 2 minutes, depending on the signal strength.

This technical guide consolidates critical information on the solubility and stability of L-012 sodium salt in DMSO, providing researchers with the necessary data and protocols for its effective use in the detection of reactive oxygen and nitrogen species. Adherence to these guidelines will contribute to the generation of reliable and reproducible experimental results.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. L 012 sodium salt | TargetMol [targetmol.com]

L-012: A Technical Guide to its Chemical Properties and Applications in Chemiluminescence-Based Detection of Reactive Oxygen and Nitrogen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of L-012, a highly sensitive chemiluminescent probe. L-012, a luminol analog, has emerged as a critical tool for the detection and quantification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in a variety of biological systems, both in vitro and in vivo. Its superior chemiluminescence yield compared to other probes makes it particularly valuable for studying oxidative stress and inflammatory processes.

Core Chemical and Physical Properties

L-012, chemically known as 8-amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione, monosodium salt, is a water-soluble compound that is widely used in biomedical research.[1][2] Its key properties are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 8-amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione, monosodium salt | [1] |

| CAS Number | 143556-24-5 | [1][2] |

| Molecular Formula | C₁₃H₈ClN₄O₂ • Na | |

| Molecular Weight | 310.67 g/mol | |

| Appearance | Yellow to orange powder | |

| Chemiluminescence Emission Maximum | 470 nm | |

| Purity | ≥98% (by HPLC) | |

| Storage Temperature | -20°C |

Solubility Data

| Solvent | Solubility | References |

| Water (H₂O) | 2 mg/mL | |

| Dimethyl sulfoxide (DMSO) | Soluble to 100 mM | |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) |

Mechanism of Chemiluminescence

The chemiluminescent reaction of L-012 is a complex process that is significantly enhanced in the presence of peroxidases and ROS. While initially thought to directly react with superoxide (O₂⁻), it is now understood that the mechanism is more nuanced. In the presence of a peroxidase such as myeloperoxidase (MPO) and hydrogen peroxide (H₂O₂), L-012 is oxidized to a radical intermediate. This radical then reacts with molecular oxygen to produce superoxide, which in turn reacts with another L-012 radical, leading to the formation of an unstable endoperoxide. The decomposition of this endoperoxide results in the emission of light.

The following diagram illustrates the proposed signaling pathway for L-012-mediated chemiluminescence in the presence of ROS and peroxidases.

Caption: Proposed mechanism of L-012 chemiluminescence.

Experimental Protocols

Detailed methodologies for key experiments utilizing L-012 are provided below.

Preparation of L-012 Stock and Working Solutions

Stock Solution (10 mM):

-

Weigh out an appropriate amount of L-012 sodium salt powder.

-

Dissolve in high-purity water or DMSO to a final concentration of 10 mM.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Working Solution (1-100 µM):

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Dilute the stock solution to the desired final working concentration (typically 1-100 µM) using an appropriate buffer (e.g., PBS, HBSS, or cell culture medium without phenol red).

-

The optimal working concentration should be determined empirically for each experimental system.

In Vitro Detection of ROS in Cultured Cells

This protocol describes a general method for measuring ROS production in adherent cells using a microplate luminometer.

Materials:

-

Adherent cells of interest

-

96-well white, clear-bottom tissue culture plates

-

L-012 working solution (e.g., 100 µM in HBSS)

-

ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

ROS inhibitor (e.g., Superoxide dismutase - SOD) as a negative control

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Microplate luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

On the day of the assay, gently wash the cells twice with pre-warmed HBSS.

-

Add 100 µL of the L-012 working solution to each well.

-

If using inhibitors, add them to the respective wells and incubate for the desired time.

-

Place the plate in the microplate luminometer and take a baseline reading for 5-10 minutes.

-

Inject the ROS-inducing agent (e.g., PMA) into the wells.

-

Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes.

-

Data is typically expressed as relative light units (RLU) or integrated over time.

The following diagram outlines the general workflow for an in vitro ROS detection experiment using L-012.

Caption: Workflow for in vitro ROS detection with L-012.

In Vivo Bioluminescence Imaging of Inflammation

This protocol provides a general guideline for non-invasive imaging of ROS/RNS production in a mouse model of inflammation.

Materials:

-

Mice (specific strain and model of inflammation)

-

L-012 solution for injection (e.g., 25 mg/kg in sterile PBS or saline)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS) or similar CCD camera-based system

-

Syringes and needles for injection

Procedure:

-

Induce inflammation in the mice according to the specific experimental model.

-

Anesthetize the mouse using isoflurane and place it in the imaging chamber.

-

Acquire a baseline image before injecting L-012.

-

Administer L-012 via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose is 25 mg/kg.

-

Immediately begin acquiring a series of images at different time points (e.g., every 5-10 minutes for up to an hour).

-

The imaging system's software is used to quantify the bioluminescent signal (photons/sec/cm²/sr) from the region of interest.

-

For control experiments, specific inhibitors of ROS-producing enzymes (e.g., NADPH oxidase inhibitors) can be administered prior to L-012 injection.

Conclusion

L-012 is a powerful and versatile tool for the sensitive detection of reactive oxygen and nitrogen species. Its high chemiluminescence yield and applicability in both cellular and whole-animal models make it an invaluable probe for researchers in various fields, including immunology, oncology, and neurobiology. Careful consideration of the experimental conditions and the underlying mechanism of light emission is crucial for the accurate interpretation of data obtained with this probe. This guide provides a foundational understanding of L-012's properties and methodologies to facilitate its effective use in the laboratory.

References

Discovering L-012: An In-depth Technical Guide to a High-Sensitivity Luminol Analog for ROS Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-012, a luminol analog renowned for its enhanced chemiluminescence in the detection of reactive oxygen species (ROS). As the scientific community continues to unravel the intricate roles of ROS in physiological and pathological processes, the demand for sensitive and reliable detection methods has surged. L-012 has emerged as a powerful tool in this pursuit, offering significant advantages over traditional probes. This document delves into the core principles of L-012-based ROS measurement, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to empower researchers in their quest to understand and modulate redox signaling.

Introduction to L-012: A Superior Chemiluminescent Probe

L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol-based chemiluminescent probe that has gained widespread adoption for the detection of various reactive oxygen and nitrogen species (ROS/RNS).[1][2] Its popularity stems from its significantly stronger chemiluminescence signal compared to other probes like luminol and lucigenin, leading to higher sensitivity in detecting ROS, particularly superoxide (O₂•⁻) derived from NADPH oxidases (Nox).[1][3] This enhanced light emission allows for the quantification of low levels of ROS in both in vitro and in vivo models.[4]

However, it is crucial to acknowledge that the free radical chemistry of L-012 is complex. While initially lauded for its specificity for superoxide, subsequent research has revealed that its chemiluminescence can be induced by a combination of peroxidase activity and L-012-derived superoxide, and it is not a direct reactant with superoxide alone. This necessitates careful experimental design and data interpretation, often involving the use of specific inhibitors and controls to ensure the accurate attribution of the signal to its biological source.

Quantitative Comparison of ROS Probes

The selection of an appropriate ROS probe is critical for the success of any experiment. The following table summarizes key quantitative and qualitative parameters of L-012 in comparison to other commonly used chemiluminescent probes.

| Feature | L-012 | Luminol | Lucigenin |

| Relative Luminescence Yield | Significantly Higher | Standard | Lower than L-012 |

| Primary Detected Species | Superoxide (O₂•⁻), Peroxynitrite (ONOO⁻), other ROS/RNS | Hydrogen Peroxide (H₂O₂), Peroxidases, Superoxide | Superoxide (O₂•⁻) |

| Typical In Vitro Concentration | 1-10 µM | 100 µM | Varies |

| Typical In Vivo Dosage | 25 mg/kg | Not commonly used for in vivo imaging due to lower signal | Not commonly used for in vivo imaging |

| Advantages | High sensitivity, strong signal, suitable for in vivo imaging | Well-established, cost-effective | Specific for superoxide |

| Limitations | Potential for auto-oxidation and false positives, complex reaction mechanism | Lower sensitivity, requires peroxidases for strong signal | Prone to redox cycling, can generate artifacts |

Core Signaling Pathway: NADPH Oxidase-Mediated ROS Production

A primary application of L-012 is the measurement of ROS generated by the NADPH oxidase (NOX) family of enzymes. These enzymes play a crucial role in various signaling pathways by intentionally generating ROS. The following diagram illustrates a simplified signaling cascade leading to NOX2 activation, a common target for L-012-based assays.

Caption: Simplified signaling pathway of NOX2 activation by PMA, leading to superoxide production.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-012 for ROS measurement.

In Vitro ROS Detection in a Cell-Free System

This protocol is designed to measure ROS generation in a cell-free environment, for example, using the xanthine/xanthine oxidase system which produces a superoxide flux.

Materials:

-

L-012 sodium salt

-

Luminol

-

MCLA (another chemiluminescent probe for comparison)

-

Krebs-Ringer phosphate buffer (KRP)

-

Hypoxanthine

-

Xanthine oxidase

-

DTPA (diethylenetriaminepentaacetic acid)

-

FeSO₄

-

H₂O₂

-

Luminescence reader (plate reader or luminometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-012 at 10 mM in DMSO or water. Store aliquots at -20°C or -80°C, protected from light.

-

Prepare working solutions of L-012 (e.g., 4 µM), luminol (e.g., 100 µM), and MCLA (e.g., 4 µM) in KRP buffer immediately before use.

-

-

Superoxide Generation:

-

In a 96-well white plate, add KRP buffer containing 1 mM hypoxanthine.

-

Add the working solution of L-012, luminol, or MCLA to the respective wells.

-

Initiate the reaction by adding xanthine oxidase (e.g., 6.4 mU/mL) at 37°C.

-

-

Hydroxyl Radical Generation (for specificity testing):

-

In separate wells, incubate 100 µM DTPA, 1 mM H₂O₂, and 50 µM FeSO₄ in KRP buffer at 37°C.

-

Add the chemiluminescent probe to these wells.

-

-

Measurement:

-

Immediately place the plate in a luminescence reader and measure the chemiluminescence signal over time.

-

Caption: Experimental workflow for in vitro cell-free ROS detection using L-012.

In Vitro ROS Detection in Cell Culture

This protocol describes the measurement of ROS production in cultured cells, for instance, in response to a stimulant like Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

Cell line of interest (e.g., Bone Marrow-Derived immature Dendritic Cells - BMiDCs)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

L-012 working solution (e.g., 400 µM in PBS)

-

PMA (stimulant, e.g., 1 µM)

-

Superoxide dismutase (SOD) (for specificity control, e.g., 150 U/mL)

-

White 96-well cell culture plates

-

Luminescence reader

Procedure:

-

Cell Seeding:

-

Seed cells (e.g., 50,000 cells/well) in a white 96-well plate and culture overnight.

-

-

Assay Preparation:

-

Gently wash the cells with warm PBS.

-

Add the L-012 working solution to each well.

-

-

Stimulation and Measurement:

-

For baseline measurement, read the luminescence for a few cycles.

-

Add the stimulant (PMA) to the treatment wells. For control wells, add vehicle. For specificity control, add PMA and SOD.

-

Immediately begin kinetic measurement of chemiluminescence in a plate reader at 37°C for a desired period (e.g., 2 hours).

-

Caption: Experimental workflow for measuring ROS in cultured cells using L-012.

In Vivo ROS Imaging in Animal Models

This protocol outlines the procedure for non-invasive imaging of ROS production in living animals, which is a key advantage of using the highly sensitive L-012 probe.

Materials:

-

Animal model (e.g., mouse)

-

L-012 solution (e.g., 25 mg/kg dissolved in sterile water or saline)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal using a suitable anesthetic agent.

-

If necessary, shave the area of interest to minimize light scattering.

-

-

L-012 Administration:

-

Administer the L-012 solution via the desired route (intraperitoneal, intravenous, or subcutaneous).

-

-

In Vivo Imaging:

-

Place the animal in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescent images at specific time points after L-012 injection (e.g., starting 3 minutes post-injection). Image exposure times will vary depending on the signal strength (typically 5 seconds to 2 minutes).

-

-

Data Analysis:

-

Quantify the luminescent signal in the region of interest using the imaging software.

-

Caption: Workflow for in vivo ROS imaging using L-012 in an animal model.

Concluding Remarks

L-012 is a highly sensitive and valuable probe for the detection of ROS in a wide range of biological systems. Its superior chemiluminescence makes it particularly well-suited for applications where ROS levels are low or when non-invasive in vivo imaging is required. However, researchers must be mindful of its complex reaction chemistry and the potential for non-specificity. By employing the appropriate controls, such as the use of SOD to quench superoxide-dependent signals, and by carefully designing experiments based on the protocols outlined in this guide, scientists and drug development professionals can effectively harness the power of L-012 to gain deeper insights into the multifaceted world of redox biology. The continued refinement of such detection methods will undoubtedly accelerate the discovery of novel therapeutic strategies targeting ROS-mediated pathologies.

References

- 1. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Inflammation: A Technical Guide to In Vivo Imaging with L-012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies and methodologies utilizing the chemiluminescent probe L-012 for the in vivo imaging of inflammation. L-012, a luminol analog, has emerged as a highly sensitive tool for detecting reactive oxygen and nitrogen species (ROS/RNS), which are pivotal mediators of the inflammatory cascade. This document synthesizes key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying biological and experimental processes.

Core Principles of L-012 Chemiluminescence in Inflammation

Inflammatory responses are characterized by the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury or infection. A key function of these cells is the production of ROS/RNS through enzymes like NADPH oxidase (NOX) and myeloperoxidase (MPO) to eliminate pathogens.[1] L-012 serves as a substrate for these reactive species, emitting light upon oxidation in a process that can be captured and quantified using sensitive optical imaging systems.[2][3]

The primary advantage of L-012 over its predecessor, luminol, is its significantly higher chemiluminescence yield, resulting in a much stronger signal and greater sensitivity for detecting low levels of ROS/RNS in vivo.[4][5] Studies have shown the signal from L-012 to be over 100 times higher than that of luminol in baseline conditions and more than 500 times higher in inflammation models.

The chemiluminescent reaction of L-012 is critically dependent on the presence of ROS/RNS. The signal is significantly reduced by the administration of superoxide dismutase (SOD) mimetics (e.g., tempol), NADPH oxidase inhibitors (e.g., apocynin), and nitric oxide synthase inhibitors (e.g., L-NAME). Furthermore, the signal is nearly abolished in mice with a mutation in the Ncf1 gene, which encodes a subunit of the NOX2 complex essential for ROS generation during inflammation.

Quantitative Data Summary

The following tables summarize quantitative data from key preliminary studies using L-012 for in vivo imaging of inflammation.

Table 1: Comparison of L-012 and Luminol in LPS-Induced Systemic Inflammation

| Probe | Condition | Average Luminescence (photons/s/cm²/sr) | Fold Increase After LPS | Reference |

| L-012 | Baseline | Approx. 1 x 10⁵ | > 8-fold | |

| LPS (5h) | Approx. 8 x 10⁵ | |||

| Luminol | Baseline | Approx. 1 x 10³ | 2 to 3-fold | |

| LPS (5h) | Approx. 2-3 x 10³ |

Table 2: L-012 Signal Modulation in Different Inflammatory Models and Genotypes

| Inflammatory Model | Animal Model | Treatment/Condition | Outcome | Reference |

| Systemic Inflammation | BALB/c Mice | Lipopolysaccharide (LPS) | > 8-fold increase in abdominal luminescence | |

| Local Ear Inflammation | BALB/c Mice | Phorbol 12-myristate 13-acetate (PMA) | Strong local luminescent signal | |

| Local Ear Inflammation | Ncf1 Mutant Mice | Phorbol 12-myristate 13-acetate (PMA) | Abolished L-012 signal | |

| Collagen Antibody-Induced Arthritis (CAIA) | Wild-type Mice | Arthritic Paws | Strong ROS signal detected | |

| Collagen Antibody-Induced Arthritis (CAIA) | Ncf1 Mutant Mice | Arthritic Paws | No ROS signal detected | |

| Systemic Inflammation | BALB/c Mice | LPS + Tempol (SOD mimetic) | Significant reduction in L-012 signal | |

| Contact Dermatitis | Nox2 knockout mice | PMA | 71% reduction in signal compared to wild-type |

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.

Caption: L-012 activation pathway in inflammation.

References

- 1. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo imaging of reactive oxygen and nitrogen species in inflammation using the luminescent probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to L-012 and Reactive Nitrogen Species (RNS) Detection for Researchers, Scientists, and Drug Development Professionals

Core Principles of L-012-based Chemiluminescence and its Application in Detecting Reactive Nitrogen Species

Introduction to L-012

L-012, or 8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione, is a luminol-based chemiluminescent probe that has garnered significant attention for its high sensitivity in detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2] Its enhanced light emission compared to other probes like luminol and lucigenin makes it a valuable tool for in vitro and in vivo studies.[2] L-012 is particularly noted for its utility in non-invasively imaging ROS and RNS in living organisms under pro-inflammatory conditions.[2][3]

Mechanism of L-012 Chemiluminescence

The chemiluminescence of L-012 is initiated by its oxidation. While the precise mechanisms are complex and subject to some debate, the general principle involves the formation of an unstable, electronically excited intermediate that emits light upon relaxation to its ground state. The intensity of the emitted light is proportional to the concentration of the activating reactive species.

A key aspect of the L-012 mechanism is its interaction with peroxidases and hydrogen peroxide (H₂O₂), which can lead to the generation of superoxide (O₂•⁻) and subsequent chemiluminescence. This has raised questions about the specificity of L-012 for directly detecting superoxide. However, several studies have demonstrated its high sensitivity towards peroxynitrite (ONOO⁻), a potent RNS. In fact, some research suggests that L-012 exhibits a significantly higher light yield in the presence of peroxynitrite compared to superoxide.

Reactive Nitrogen Species (RNS): An Overview

Reactive nitrogen species are a family of nitrogen-containing molecules with diverse chemical properties and biological roles. They are involved in a wide range of physiological and pathophysiological processes, including signal transduction, immune responses, and oxidative stress. Key RNS include:

-

Nitric Oxide (NO•): A free radical that acts as a crucial signaling molecule in the cardiovascular, nervous, and immune systems.

-

Peroxynitrite (ONOO⁻): A potent oxidizing and nitrating agent formed from the rapid reaction of nitric oxide and superoxide. It is implicated in cellular damage and various disease pathologies.

-

Nitrogen Dioxide (NO₂•): A toxic gas and a reactive free radical.

-

Dinitrogen Trioxide (N₂O₃): A nitrosating agent involved in the formation of nitrosamines.

Due to their high reactivity and short half-lives, the direct detection and quantification of RNS in biological systems present a significant challenge.

Quantitative Data on L-012 Performance

The following tables summarize the available quantitative data on the performance of L-012 for the detection of RNS and compare it with other common probes.

Table 1: Performance Characteristics of L-012 for RNS Detection

| Parameter | Value | Species Detected | Notes |

| Relative Luminescence Yield | Approx. 100-fold higher than luminol | Peroxynitrite | This increased signal-to-noise ratio allows for the detection of lower concentrations of RNS. |

| Sensitivity | Higher than luminol and MCLA | Superoxide and Peroxynitrite | L-012 is recognized for its enhanced sensitivity in cellular and cell-free systems. |

Table 2: Comparison of L-012 with Other RNS Probes

| Probe | Target RNS | Limit of Detection (LOD) | Advantages | Disadvantages |

| L-012 | Peroxynitrite, Nitric Oxide (indirectly) | Not explicitly quantified in most studies, but high sensitivity is noted. | High chemiluminescence yield, suitable for in vivo imaging. | Specificity can be controversial, potential for artifacts in the presence of peroxidases. |

| Diaminofluoresceins (DAF-2, DAF-FM) | Nitric Oxide | ~5 nM (DAF-2), ~3 nM (DAF-FM) | High specificity for NO. | Requires oxygen for the reaction, fluorescence can be influenced by other factors. |

| HKGreen-4 | Peroxynitrite | Not specified | High selectivity for peroxynitrite. | Primarily a fluorescent probe, may have limitations for deep-tissue in vivo imaging. |

| Arylboronates (e.g., APF) | Peroxynitrite, Hypochlorite | Varies by specific probe | Can be designed for high specificity to certain ROS/RNS. | Can have slower reaction kinetics compared to chemiluminescent probes. |

Experimental Protocols

Experimental Workflow for RNS Detection using L-012

References

- 1. researchgate.net [researchgate.net]

- 2. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo imaging of reactive oxygen and nitrogen species in inflammation using the luminescent probe L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) in Neutrophils using L-012 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive detection of Reactive Oxygen Species (ROS), particularly superoxide anion (O₂⁻), produced by neutrophils using the chemiluminescent probe L-012 sodium salt. L-012, a luminol-based compound, offers significantly higher sensitivity compared to other probes like luminol and lucigenin, making it an invaluable tool for studying neutrophil function and the effects of potential therapeutic agents.[1][2][3]

Introduction

Neutrophils are key components of the innate immune system, and their production of ROS is a critical mechanism for host defense against pathogens. However, excessive or dysregulated ROS production is implicated in the pathophysiology of various inflammatory diseases. The NADPH oxidase (NOX) enzyme complex is the primary source of superoxide in neutrophils. L-012 sodium salt is a chemiluminescent probe that reacts with ROS and reactive nitrogen species (RNS) to produce light, with a particularly strong signal for superoxide.[4][5] This allows for the real-time, sensitive measurement of the neutrophil oxidative burst.

Principle of the Assay

The L-012 chemiluminescence assay is based on the oxidation of L-012 by ROS, primarily superoxide, which results in the emission of light. The intensity of the emitted light is proportional to the amount of ROS produced by the activated neutrophils. This allows for the quantification of ROS production and the evaluation of substances that may modulate this process. The reaction is highly sensitive and can be measured using a luminometer.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| L-012 Sodium Salt | Wako Chemical | 120-04891 | -20°C or -80°C, protected from light |

| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 | Room Temperature |

| Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺ | Gibco | 14025092 | Room Temperature |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 | -20°C |

| N-Formylmethionyl-leucyl-phenylalanine (fMLP) | Sigma-Aldrich | F3506 | -20°C |

| Superoxide Dismutase (SOD) from bovine erythrocytes | Sigma-Aldrich | S7571 | -20°C |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

Table 2: Recommended Working Concentrations

| Reagent | Stock Concentration | Working Concentration | Solvent |

| L-012 Sodium Salt | 10 mM | 1-10 µM (optimizable) | Water or PBS |

| PMA | 1 mM | 10-100 nM | DMSO |

| fMLP | 10 mM | 1 µM | DMSO |

| SOD | 3000 U/mL | 100-300 U/mL | HBSS |

Experimental Protocols

Neutrophil Isolation from Human Whole Blood

This protocol is based on density gradient centrifugation to achieve high purity and viability of neutrophils.

Materials:

-

Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood

-

Ficoll-Paque PLUS

-

HBSS without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

HBSS with Ca²⁺/Mg²⁺

-

50 mL conical tubes

-

Centrifuge

Procedure:

-

Bring all solutions to room temperature.

-

Carefully layer 25 mL of whole blood onto 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate and discard the top two layers (plasma and mononuclear cells).

-

Collect the thin layer of neutrophils and the upper part of the erythrocyte layer.

-

To lyse the contaminating red blood cells, resuspend the neutrophil pellet in 10 volumes of cold RBC Lysis Buffer and incubate for 10 minutes on ice.

-

Centrifuge at 250 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the neutrophil pellet twice with HBSS without Ca²⁺/Mg²⁺.

-

Resuspend the final neutrophil pellet in HBSS with Ca²⁺/Mg²⁺.

-

Determine cell viability (e.g., using Trypan Blue exclusion) and count the cells using a hemocytometer. Adjust the cell concentration to 1 x 10⁶ cells/mL in HBSS with Ca²⁺/Mg²⁺.

-

Use the isolated neutrophils within 2-4 hours for optimal responsiveness.

L-012 Chemiluminescence Assay for ROS Measurement

Materials:

-

Isolated neutrophils (1 x 10⁶ cells/mL)

-

L-012 sodium salt working solution (e.g., 100 µM)

-

Neutrophil stimulants (e.g., PMA or fMLP)

-

Inhibitors or test compounds (optional)

-

HBSS with Ca²⁺/Mg²⁺

-

White, flat-bottom 96-well plate

-

Luminometer

Procedure:

-

Prepare the L-012 working solution fresh and protect it from light.

-

Add 50 µL of the neutrophil suspension (5 x 10⁴ cells) to each well of the 96-well plate.

-

If using inhibitors or test compounds, add them to the respective wells and incubate for the desired time at 37°C.

-

Add 50 µL of the L-012 working solution to each well.

-

To initiate the reaction, add 100 µL of the desired stimulant (e.g., PMA or fMLP) to the wells. For negative controls, add HBSS instead of the stimulant.

-

Immediately place the plate in a luminometer and measure the chemiluminescence at 37°C. Kinetic readings are recommended, for example, every 1-2 minutes for a total of 60-120 minutes.

-

The data can be expressed as Relative Light Units (RLU).

Controls:

-

Negative Control: Unstimulated neutrophils to measure baseline ROS levels.

-

Positive Control: Neutrophils stimulated with a known agonist like PMA or fMLP.

-

Specificity Control: Pre-incubation with Superoxide Dismutase (SOD), which should significantly reduce the L-012 signal, confirming that the measured ROS is primarily superoxide.

Visualization of Pathways and Workflows

Caption: Workflow for measuring neutrophil ROS production using the L-012 assay.

Caption: Simplified signaling pathway for NOX2-mediated ROS production in neutrophils.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal | Poor cell viability | Ensure fresh blood and handle cells gently during isolation. Check viability before the assay. |

| Inactive reagents | Prepare fresh L-012 and stimulant solutions. Ensure proper storage of stock solutions. | |

| Insufficient cell number | Verify cell count and ensure the correct number of cells are added to each well. | |

| High Background | Contaminated reagents | Use sterile, high-purity water and reagents. |

| Autoxidation of L-012 | Prepare L-012 solution immediately before use and protect it from light. | |

| High Variability | Inconsistent cell plating | Ensure a homogenous cell suspension and accurate pipetting. |

| Temperature fluctuations | Maintain a constant temperature of 37°C during the assay. |

Concluding Remarks

The L-012 sodium salt chemiluminescence assay is a robust and highly sensitive method for quantifying ROS production in neutrophils. Its high signal-to-noise ratio makes it particularly suitable for screening compounds that may modulate neutrophil activity. Adherence to a standardized protocol, including careful neutrophil isolation and appropriate controls, is crucial for obtaining reliable and reproducible data. This information is vital for researchers in immunology, inflammation, and drug development to accurately assess the impact of various stimuli and therapeutic candidates on a key function of the innate immune system.

References

- 1. A new sensitive chemiluminescence probe, L-012, for measuring the production of superoxide anion by cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Noninvasive assessment of localized inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-012 Chemiluminescence Assay in Cultured Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

The L-012 chemiluminescence assay is a highly sensitive method for detecting reactive oxygen species (ROS), particularly superoxide (O₂•⁻), in cultured endothelial cells. As a luminol-based probe, L-012 (8-amino-5-chloro-7-phenyl-pyrido[3,4-d]pyridazine-1,4(2H,3H)dione) offers significantly higher sensitivity compared to other probes like luminol and lucigenin, making it an invaluable tool for investigating oxidative stress in vascular biology.[1][2][3] This document provides detailed application notes and protocols for utilizing the L-012 assay with cultured endothelial cells.

Principle of the Assay

The L-012 assay is based on the principle of chemiluminescence, where the probe emits light upon reaction with ROS.[4] This reaction, particularly with superoxide, is significantly enhanced in the presence of a peroxidase or co-factors like orthovanadate.[1] The emitted light is proportional to the amount of ROS produced by the cells and can be quantified using a luminometer. The primary source of superoxide in endothelial cells under many pathological conditions is the NADPH oxidase (NOX) family of enzymes.

Key Applications in Endothelial Cell Research

-

Quantification of basal and stimulated ROS production: Assess the baseline levels of superoxide and the cellular response to various stimuli such as growth factors, cytokines, and pharmacological agents.

-

Screening of potential therapeutics: Evaluate the efficacy of antioxidant compounds or inhibitors of ROS-producing enzymes in reducing oxidative stress in endothelial cells.

-

Investigating signaling pathways: Elucidate the molecular mechanisms underlying endothelial dysfunction, inflammation, and angiogenesis by measuring ROS as a key signaling molecule.

-

Studying disease models: Analyze the role of oxidative stress in in vitro models of cardiovascular diseases like atherosclerosis, hypertension, and diabetes.

Data Presentation

The following tables summarize representative quantitative data from L-012 chemiluminescence assays performed on cultured endothelial cells, demonstrating the effect of various stimuli and inhibitors.

Table 1: Effect of Stimulators on L-012 Chemiluminescence in Human Umbilical Vein Endothelial Cells (HUVECs)

| Treatment | Fold Increase in L-012 Chemiluminescence (Mean ± SD) | Reference |

| Phorbol 12-myristate 13-acetate (PMA, 1 µM) | 2.8-fold | |

| Vanadate (100 µM) | 5.1-fold | |

| PMA (1 µM) + Vanadate (100 µM) | ~17-fold | |

| Angiotensin II (100 nM) + Vanadate (100 µM) | 1.7-fold |

Table 2: Inhibition of PMA-Induced L-012 Chemiluminescence in HUVECs

| Treatment | Inhibition of L-012 Signal | Reference |

| Superoxide Dismutase (SOD, 200 U/ml) | Nearly abolished | |

| Staurosporine (PKC inhibitor, 100 nM) | Nearly abolished |

Experimental Protocols

This section provides a detailed protocol for measuring extracellular superoxide production in cultured endothelial cells using the L-012 chemiluminescence assay.

Materials and Reagents

-

Cultured endothelial cells (e.g., HUVECs)

-

Cell culture medium (e.g., DMEM, EGM-2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

L-012 (Wako Chemicals)

-

Dimethyl sulfoxide (DMSO)

-

Stimulator of choice (e.g., PMA, Angiotensin II)

-

Inhibitor of choice (e.g., SOD, apocynin)

-

Sodium Orthovanadate (optional, for signal enhancement)

-

White, clear-bottom 96-well plates

-

Luminometer

Stock Solution Preparation

-

L-012 Stock Solution (10 mM): Dissolve L-012 in DMSO. Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Vanadate Stock Solution (10 mM): Dissolve sodium orthovanadate in PBS.

-

Stimulator/Inhibitor Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO, water) according to the manufacturer's instructions.

Experimental Workflow

The following diagram illustrates the general workflow for the L-012 assay.

References

Application Notes and Protocols for Detecting NADPH Oxidase Activity with L-012 in a 96-Well Plate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes that generate reactive oxygen species (ROS), primarily superoxide (O₂⁻), by transferring electrons from NADPH to molecular oxygen.[1] This process, known as the oxidative burst, is a key component of various physiological processes, including host defense, inflammation, and cellular signaling. Dysregulation of NOX activity is implicated in numerous diseases, making the measurement of its activity a critical area of research.

This application note provides a detailed protocol for measuring NADPH oxidase activity in a 96-well plate format using the chemiluminescent probe L-012. L-012, a luminol analog, offers high sensitivity in detecting ROS.[2][3] Upon reaction with superoxide, L-012 is oxidized and emits light, which can be quantified using a microplate luminometer.[1] This assay is a valuable tool for screening potential NOX inhibitors and for studying the regulation of NOX enzymes in various cell types.

Principle of the Assay

The L-012-based chemiluminescence assay relies on the detection of superoxide produced by activated NADPH oxidase. In the presence of superoxide, L-012 undergoes oxidation, leading to the formation of an excited-state intermediate that emits light upon returning to its ground state. The intensity of the emitted light is proportional to the rate of superoxide production.

It is important to note that L-012 can also react with other ROS and can be oxidized by peroxidases in a superoxide-independent manner.[3] Therefore, the inclusion of appropriate controls, such as superoxide dismutase (SOD), which specifically scavenges superoxide, is crucial to ensure the specificity of the assay for NADPH oxidase-derived superoxide.

Signaling Pathway of NADPH Oxidase Activation

The activation of many NADPH oxidase isoforms, such as NOX2, is a complex process involving the translocation of cytosolic regulatory subunits to the membrane-bound catalytic subunit. This can be initiated by various stimuli, including phorbol esters like phorbol 12-myristate 13-acetate (PMA), which activate Protein Kinase C (PKC).

Caption: Simplified signaling pathway of PMA-induced NADPH oxidase activation.

Experimental Protocols

This section provides a detailed methodology for measuring NADPH oxidase activity in human leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype. The protocol can be adapted for other cell types, such as dendritic cells.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| L-012 | Wako Chemicals | 120-04891 | -20°C, protected from light |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 | -20°C |

| Superoxide Dismutase (SOD) from bovine erythrocytes | Sigma-Aldrich | S7571 | -20°C |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |

| Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ | Gibco | 14025092 | 2-8°C |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 | -20°C |

| RPMI 1640 Medium | Gibco | 11875093 | 2-8°C |

| 96-well white, clear-bottom plates | Corning | 3610 | Room Temperature |

Reagent Preparation

| Reagent | Stock Concentration | Solvent | Working Concentration |

| L-012 | 10 mM | DMSO or ultrapure water | 100 µM |

| PMA | 1 mM | DMSO | 100 nM - 1 µM |

| SOD | 3000 U/mL | HBSS | 150 U/mL |

Note: L-012 working solutions should be prepared fresh and protected from light.

Cell Preparation and Differentiation (HL-60 cells)

-

Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

-

To differentiate HL-60 cells into a neutrophil-like phenotype, incubate the cells with 1.3% DMSO for 5-7 days.

-

On the day of the experiment, harvest the differentiated HL-60 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with pre-warmed HBSS with Ca²⁺ and Mg²⁺.

-

Resuspend the cells in HBSS to a final concentration of 4.4 x 10⁶ cells/mL.

Assay Procedure in a 96-Well Plate

-

Prepare the 96-well plate:

-

Add 100 µL of the cell suspension (4.4 x 10⁵ cells) to each well of a white, clear-bottom 96-well plate.

-

Include wells for background controls (cells without stimulant), positive controls (cells with stimulant), and specificity controls (cells with stimulant and SOD).

-

If testing inhibitors, add the compounds to the designated wells at this stage.

-

-

Add L-012:

-

Add L-012 to each well to a final concentration of 100 µM.

-

-

Equilibration:

-

Incubate the plate at 37°C for 20 minutes to allow the cells to equilibrate.

-

-

Stimulation:

-

For specificity control wells, add SOD to a final concentration of 150 U/mL.

-

Initiate the reaction by adding PMA to the appropriate wells to a final concentration of 100 nM.

-

-

Measurement:

-

Immediately place the plate in a microplate luminometer pre-heated to 37°C.

-

Measure the chemiluminescence kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes.

-

Instrument Settings (Example)

| Parameter | Setting |

| Measurement Mode | Kinetic Luminescence |

| Wavelength | All wavelengths (or as specified by manufacturer) |

| Read Interval | 120 seconds |

| Number of Cycles | 60 |

| Temperature | 37°C |

| Gain | Adjust to avoid signal saturation (e.g., 3500) |

Data Presentation and Analysis

The data will be obtained as relative luminescence units (RLU) over time. The results can be presented as kinetic curves, where the RLU is plotted against time. The peak of the curve or the area under the curve (AUC) can be used to quantify NADPH oxidase activity.

| Treatment Group | Description | Expected Outcome |

| Vehicle Control | Cells + L-012 + Vehicle (e.g., DMSO) | Low, stable luminescence |

| PMA Stimulation | Cells + L-012 + PMA | Strong increase in luminescence, peaking around 60 minutes |

| SOD Control | Cells + L-012 + PMA + SOD | Luminescence signal is significantly reduced or abolished |

| Inhibitor Test | Cells + L-012 + Inhibitor + PMA | Dose-dependent reduction in PMA-stimulated luminescence |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the L-012 based NADPH oxidase assay.

Conclusion

The L-012 chemiluminescence assay is a sensitive and high-throughput method for the detection of NADPH oxidase activity in a 96-well plate format. Adherence to the detailed protocol and the inclusion of appropriate controls are essential for obtaining reliable and specific results. This assay serves as a powerful tool for researchers in academia and industry to investigate the role of NADPH oxidases in health and disease and to screen for novel therapeutic agents targeting these enzymes.

References

- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-012 in Cell-Based Superoxide Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the chemiluminescent probe L-012 for the detection of superoxide (O₂⁻) in cell-based assays. Adherence to these protocols and careful consideration of the experimental design are crucial for obtaining reliable and reproducible results.

L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4(2H,3H)dione) is a luminol-based probe that offers high sensitivity in detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS)[1]. While it is widely used for measuring NADPH oxidase (Nox)-derived superoxide, researchers should be aware of its potential for reacting with other species and the influence of experimental conditions on its specificity[1][2][3].

I. Working Concentration of L-012

The optimal working concentration of L-012 can vary significantly depending on the cell type, the level of superoxide production, and the presence of enhancers. It is highly recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup.

| Cell Type | L-012 Concentration | Enhancer/Stimulant | Notes |

| Human eosinophilic leukemia (EoL-1) cells | Not specified, but used to show higher sensitivity than luminol and MCLA. | Various activators | L-012 chemiluminescence was completely abolished by superoxide dismutase (SOD)[4]. |

| Bone Marrow-Derived immature Dendritic Cells (BMiDCs) | 400 µM | 1 µM Phorbol 12-myristate 13-acetate (PMA) | The signal was dependent on the presence of O₂⁻, as confirmed by inhibition with SOD. |

| HEK293A cells expressing NOX5 | 400 µM - 800 µM | 1 mM Orthovanadate | Orthovanadate significantly enhanced the L-012 signal, which was reversible with SOD. The peak signal was observed at 800 µM L-012 in one optimization experiment. |

| Washed Platelets | 100 µM | Not specified | Used to assess extracellular superoxide anion levels. |

| General recommendation for cell-free and cell-based assays | 1-10 µM | Dependent on the system | This is a general starting range; optimization is crucial. |

| Endothelial Cells | 100 µM | 1 µM PMA and 100 µM Vanadate | Vanadate markedly increased the PMA-induced L-012 chemiluminescence, and this effect was abolished by SOD. |

II. Experimental Protocols

A. Preparation of Reagents

1. L-012 Stock Solution (10 mM):

-

Dissolve L-012 sodium salt in DMSO or ultrapure water to a final concentration of 10 mM.

-

Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

2. L-012 Working Solution:

-

Immediately before use, dilute the L-012 stock solution to the desired working concentration (e.g., 1-800 µM) in pre-warmed (37°C) serum-free cell culture medium or phosphate-buffered saline (PBS). The working solution should be kept away from light.

3. Enhancer Solutions (if used):

-

Orthovanadate (e.g., 100 mM stock): Prepare in an appropriate buffer and ensure depolymerization for cellular assays if required. The final working concentration is typically around 1 mM.

-

Horseradish Peroxidase (HRP): Prepare a stock solution in buffer. Working concentrations can range from 10 mU/mL to 1 U/mL.

4. Control Solutions:

-

Superoxide Dismutase (SOD): Prepare a stock solution in buffer. A typical working concentration is 100-300 U/mL to confirm the specificity of the signal to superoxide.

-

Catalase: Prepare a stock solution in buffer. A typical working concentration is around 100 U/mL to rule out the contribution of hydrogen peroxide.

B. General Protocol for Cell-Based Superoxide Detection

This protocol provides a general workflow. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for each experiment.

-

Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-